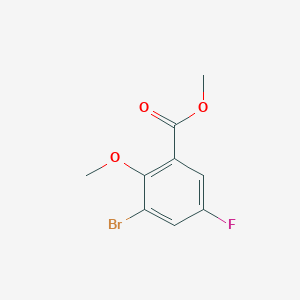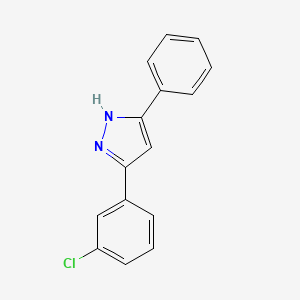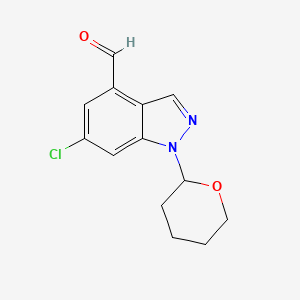
5-Bromo-1,3-thiazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3-thiazole-4-carbohydrazide: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stage of synthesis .
Industrial Production Methods: Industrial production methods for 5-Bromo-1,3-thiazole-4-carbohydrazide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom at the 5-position can be replaced by other electrophiles.
Nucleophilic Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of various substituted thiazole derivatives, while nucleophilic substitution can result in the formation of different hydrazide derivatives .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1,3-thiazole-4-carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds. It is also used in the development of new materials with unique properties .
Biology: The compound has shown potential as an antimicrobial agent. It is used in the synthesis of biologically active molecules that can inhibit the growth of bacteria and fungi .
Medicine: this compound is investigated for its potential as an anticancer agent. It is used in the development of new drugs that can target specific cancer cells .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 5-Bromo-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis . In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
5-Bromo-1,3-thiazole: A simpler derivative without the carbohydrazide group.
1,3-Thiazole-4-carbohydrazide: A derivative without the bromine atom.
5-Bromo-1,3,4-thiadiazole: A related compound with a different ring structure.
Uniqueness: 5-Bromo-1,3-thiazole-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the bromine atom enhances the compound’s electrophilic reactivity, while the carbohydrazide group contributes to its nucleophilic properties .
Propriétés
Formule moléculaire |
C4H4BrN3OS |
|---|---|
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
5-bromo-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C4H4BrN3OS/c5-3-2(4(9)8-6)7-1-10-3/h1H,6H2,(H,8,9) |
Clé InChI |
NZSKWMWHQYILLB-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)Br)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13913096.png)
![5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13913097.png)
![Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride](/img/structure/B13913100.png)

![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)








